An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxy-5-methylphenyl)pyrazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxy-5-methylphenyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxy-5-methylphenyl)pyrazole is a versatile heterocyclic organic compound featuring a pyrazole ring linked to a 4-methylphenol substituent. This unique structure imparts a range of valuable chemical and biological properties, making it a significant molecule in medicinal chemistry and materials science. Its scaffold is found in various compounds explored for therapeutic applications, notably as an intermediate in the synthesis of bioactive molecules.[1] The presence of both a phenolic hydroxyl group and a pyrazole moiety allows for diverse chemical modifications and interactions with biological targets.
This compound has garnered attention for its potential anti-inflammatory, analgesic, and antioxidant properties.[1] In the agrochemical sector, it serves as a key component in the development of novel herbicides and fungicides.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and potential biological activities, offering a technical resource for professionals in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 3-(2-Hydroxy-5-methylphenyl)pyrazole are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2][3] |
| Molecular Weight | 174.2 g/mol | [1][2][3] |
| CAS Number | 57148-86-4 | [1][2][3] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 102-108 °C | [1][2][4] |
| Purity (GC) | ≥ 99% | [1] |
| XlogP (Predicted) | 1.9 | [5] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Characterization Workflow
The synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole typically follows established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis or condensation reactions involving α,β-unsaturated ketones. A general workflow from synthesis to characterization is outlined below.
Caption: General workflow for the synthesis and characterization of 3-(2-Hydroxy-5-methylphenyl)pyrazole.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of pyrazole derivatives are crucial for reproducible research. The following sections provide standard experimental protocols.
General Synthesis via Chalcone Intermediate
The synthesis of pyrazole derivatives is often achieved through the cyclization of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate.[6][7]
Step 1: Synthesis of the Chalcone Intermediate
-
Dissolve the starting acetophenone derivative (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone) and an appropriate aldehyde in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide, to the mixture.[8]
-
Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin-Layer Chromatography (TLC).[8]
-
Pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., HCl) to precipitate the chalcone.[9]
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.
Step 2: Synthesis of the Pyrazole
-
Reflux a mixture of the synthesized chalcone and hydrazine hydrate in a solvent such as ethanol or acetic acid for 4-6 hours.[8]
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling or after pouring the mixture into ice-water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 3-(2-Hydroxy-5-methylphenyl)pyrazole.[9]
Characterization Protocols
a. Melting Point Determination The melting point is determined using a digital capillary melting point apparatus.[9]
-
A small amount of the dried, crystalline sample is packed into a capillary tube.
-
The tube is placed in the heating block of the apparatus.
-
The temperature is increased at a controlled rate (e.g., 1-2 °C/min).
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.[10]
b. Thin-Layer Chromatography (TLC) TLC is used to monitor the progress of reactions and assess the purity of the product.
-
A small spot of the reaction mixture or dissolved sample is applied to a silica gel-coated TLC plate.
-
The plate is developed in a sealed chamber containing an appropriate solvent system (mobile phase).
-
After the solvent front has moved up the plate, the plate is removed, dried, and visualized under UV light or by staining.
-
The retention factor (Rf) is calculated to identify components.
c. Spectroscopic Analysis
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. The solid sample is typically analyzed using a KBr pellet or an ATR accessory to identify characteristic functional group vibrations.[9][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[11] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[11]
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC/MS/MS).[9] This confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
Potential Biological Activity and Signaling Pathway
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[12][13][14] Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory signaling pathway that converts arachidonic acid into prostaglandins.
Caption: Potential anti-inflammatory mechanism via inhibition of the COX pathway.
Conclusion
3-(2-Hydroxy-5-methylphenyl)pyrazole is a compound of significant interest due to its versatile chemical nature and promising biological activities.[1] This technical guide provides essential data on its physicochemical properties and outlines standard protocols for its synthesis and characterization, serving as a valuable resource for researchers in drug discovery and chemical synthesis. Further investigation into its specific mechanisms of action and optimization of its structure could lead to the development of new therapeutic agents and advanced materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(2-Hydroxy-5-methylphenyl)pyrazole | 57148-86-4 | FH54305 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. 3-(2-HYDROXY-5-METHYLPHENYL)PYRAZOLE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. PubChemLite - 3-(2-hydroxy-5-methylphenyl)pyrazole (C10H10N2O) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
